molecular formula C4H5ClO2 B7902176 2-Chlorobut-2-enoic acid CAS No. 53993-41-2

2-Chlorobut-2-enoic acid

Cat. No.: B7902176
CAS No.: 53993-41-2
M. Wt: 120.53 g/mol
InChI Key: WMDBQMYVAIBBDH-IHWYPQMZSA-N
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Description

2-Chlorobut-2-enoic acid is an organic compound with the molecular formula C4H5ClO2. It is a chlorinated derivative of butenoic acid and is characterized by the presence of a chlorine atom attached to the second carbon of the butenoic acid backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobut-2-enoic acid can be synthesized through several methods. One common method involves the chlorination of butenoic acid. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale chlorination reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobut-2-enoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the butenoic acid backbone can participate in addition reactions with electrophiles and nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Addition Reactions: Reagents like hydrogen bromide or hydrogen chloride can be used under acidic conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Formation of various substituted butenoic acids.

    Addition Reactions: Formation of halogenated butenoic acids.

    Oxidation and Reduction Reactions: Formation of carboxylic acids and alcohols.

Scientific Research Applications

2-Chlorobut-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chlorobut-2-enoic acid involves its reactivity with various molecular targets. The chlorine atom and the double bond in the butenoic acid backbone make it a versatile compound for chemical modifications. It can interact with nucleophiles and electrophiles, leading to the formation of various products. The pathways involved in its reactions are influenced by the nature of the reagents and the reaction conditions.

Comparison with Similar Compounds

    Crotonic Acid: A non-chlorinated derivative of butenoic acid with similar reactivity.

    Isocrotonic Acid: Another isomer of butenoic acid with different spatial arrangement.

    3-Butenoic Acid: A structural isomer with the double bond located at a different position.

Uniqueness: 2-Chlorobut-2-enoic acid is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its non-chlorinated counterparts. This makes it a valuable compound in various chemical synthesis processes.

Properties

IUPAC Name

(Z)-2-chlorobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDBQMYVAIBBDH-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=O)O)\Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902437
Record name NoName_1680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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